molecular formula C5H7Cl2N5 B6225834 [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride CAS No. 2770360-03-5

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride

Cat. No. B6225834
CAS RN: 2770360-03-5
M. Wt: 208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride (TPAD) is a heterocyclic compound with a wide range of applications in the scientific research community. It is a synthetic compound that is used in many different laboratory experiments and is also used as an intermediate in the synthesis of various compounds. TPAD has been studied extensively and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has been used in a wide range of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has been used in the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is not fully understood, however, it is believed to involve the formation of a covalent bond between the nitrogen atoms of the 1,2,4-triazole and the pyrimidine-6-amine. This covalent bond is believed to be responsible for the catalytic activity of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride.
Biochemical and Physiological Effects
[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has been found to have numerous biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Furthermore, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The advantages of using [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Furthermore, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is relatively non-toxic and has been found to be relatively stable in aqueous solutions. The main limitation of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is its low solubility in water, which can limit its use in certain experiments.

Future Directions

The future directions of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research into the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride and its various derivatives is needed in order to develop new and improved compounds. Furthermore, further research into the use of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride as a catalyst in various chemical reactions is needed in order to develop more efficient and cost-effective synthesis methods. Finally, further research into the use of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride as a drug is needed in order to develop new and improved treatments for various diseases.

Synthesis Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is relatively simple and involves the reaction of 1,2,4-triazole with pyrimidine-6-amine. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 100°C. The reaction is then quenched with hydrochloric acid, which yields [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride as a white solid. The yield of this reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide and copper(I) iodide to form 2-azido-4,6-dichloropyrimidine. This intermediate is then reacted with 1,2-diaminoethane to form the target compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "sodium azide", "copper(I) iodide", "1,2-diaminoethane" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g, 5.5 mmol) in DMF (10 mL) and add sodium azide (0.8 g, 12.3 mmol) and copper(I) iodide (0.1 g, 0.5 mmol). Stir the reaction mixture at 80°C for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in ethanol (10 mL) and add 1,2-diaminoethane (0.5 g, 6.6 mmol). Stir the reaction mixture at 60°C for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) until the pH reaches 2. Filter off any insoluble material and collect the filtrate.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the dihydrochloride salt of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine as a white solid." ] }

CAS RN

2770360-03-5

Product Name

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride

Molecular Formula

C5H7Cl2N5

Molecular Weight

208

Purity

95

Origin of Product

United States

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